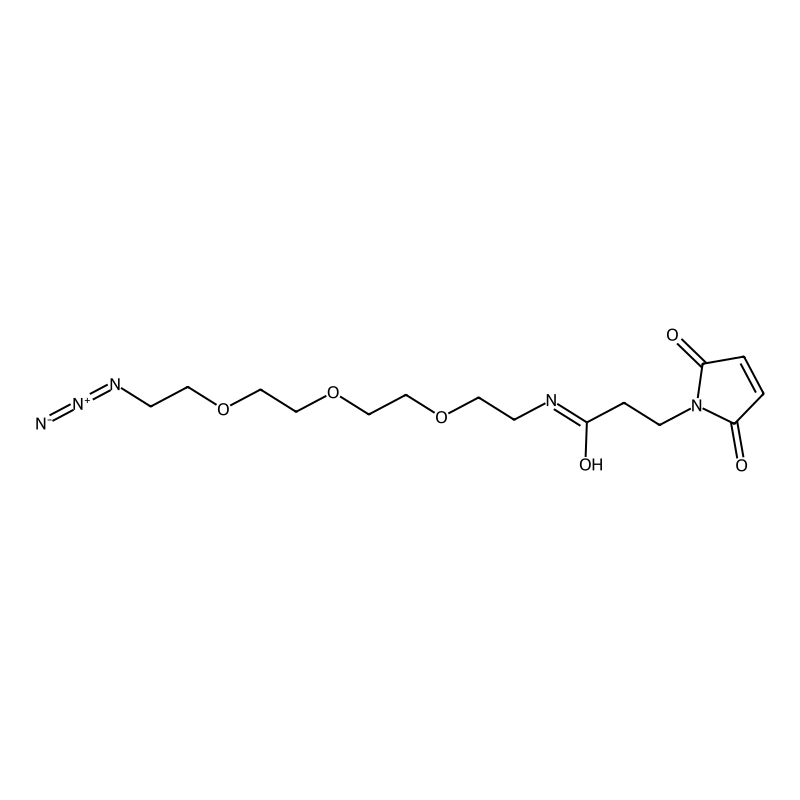

Azido-PEG3-Maleimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Azide group: This moiety can participate in click chemistry reactions, a highly specific and efficient ligation strategy for coupling biomolecules [].

- Polyethylene Glycol (PEG3) spacer: This hydrophilic chain enhances the water solubility of the conjugated molecule and reduces aggregation [].

- Maleimide group: This functionality reacts selectively with thiol (-SH) groups, often present on cysteine residues in proteins and other biomolecules, forming a stable thioether bond [].

Biomolecule Labeling and Modification

Azido-PEG3-Maleimide allows researchers to attach azide groups to biomolecules containing thiol groups. This labeling strategy enables subsequent conjugation with alkyne-tagged molecules via click chemistry [, ]. This approach is particularly useful for:

- Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies using Azido-PEG3-Maleimide as a linker improves drug delivery and reduces side effects.

- Protein Engineering: Site-specific modification of proteins with probes or functional moieties can be achieved through Azido-PEG3-Maleimide conjugation.

Surface Modification

The thiol-reactive maleimide group of Azido-PEG3-Maleimide facilitates the introduction of azide functionalities onto surfaces containing thiol groups. This enables further bioconjugation events using click chemistry []. Applications include:

- Functionalization of biosensors: Azido-PEG3-Maleimide can be used to create surfaces that selectively capture biomolecules of interest through click chemistry.

- Patterning of surfaces: By strategically introducing thiol groups on a surface, researchers can use Azido-PEG3-Maleimide to create defined patterns for biomolecule immobilization [].

Azido-PEG3-Maleimide is a versatile chemical compound characterized by its unique structure, which includes an azide group, a polyethylene glycol (PEG) spacer, and a maleimide moiety. Its chemical formula is C15H23N5O6, and it has a molecular weight of 369.37 g/mol. The compound is primarily used for bioconjugation applications due to its ability to react selectively with thiol groups in proteins and peptides, making it valuable in various biochemical and pharmaceutical research contexts .

Az-PEG3-Mal acts as a linker molecule. The maleimide group selectively targets thiol groups on biomolecules, forming a covalent bond. The PEG spacer provides flexibility and reduces steric hindrance, while the azide group serves as a conjugation point for further modifications through Click Chemistry [].

While detailed safety information is not readily available for Az-PEG3-Mal itself, its components might pose some hazards:

- Azide group: Can be explosive under certain conditions. Refer to safety data sheets (SDS) for proper handling procedures.

- Maleimide group: May cause skin irritation and allergic reactions. Consult SDS for appropriate personal protective equipment (PPE).

The reactivity of Azido-PEG3-Maleimide is largely attributed to its functional groups:

- Maleimide Group: This moiety reacts predominantly with free (reduced) sulfhydryl groups at a pH range of 6.5 to 7.0, forming stable thioether bonds. The maleimide group is approximately 1,000 times more reactive toward sulfhydryls than primary amines at neutral pH .

- Azide Group: The azide can participate in "click chemistry" reactions, particularly with alkynes, leading to the formation of stable triazole linkages. This reaction is often utilized for labeling and conjugating biomolecules .

Azido-PEG3-Maleimide exhibits significant biological activity due to its ability to selectively label thiol-containing biomolecules. This selectivity allows researchers to track proteins, peptides, or other biomolecules in various biological systems. The compound's stability under physiological conditions and its compatibility with biological systems make it a useful tool in proteomics and drug development .

The synthesis of Azido-PEG3-Maleimide typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available PEG derivatives.

- Modification: The PEG backbone is modified to introduce the azide and maleimide functionalities through established organic synthesis techniques.

- Purification: The final product is purified using methods such as column chromatography or recrystallization to ensure high purity and yield.

The compound is often supplied as a kit that includes all necessary reagents and instructions for straightforward preparation .

Azido-PEG3-Maleimide has a wide range of applications in:

- Bioconjugation: Used for labeling proteins and peptides for tracking and analysis.

- Drug Development: Facilitates the creation of antibody-drug conjugates by linking therapeutic agents to antibodies.

- Diagnostics: Employed in developing diagnostic tools that require specific targeting of biomolecules.

- Chemical Biology: Utilized in studies involving protein interactions and cellular processes .

Interaction studies using Azido-PEG3-Maleimide focus on its ability to form stable conjugates with various biomolecules. These studies often involve:

- Thiol-containing Proteins: Evaluating the efficiency of conjugation under different pH conditions.

- Alkyne-containing Molecules: Investigating the click chemistry reactions that can be employed for further modifications or labeling.

- Cellular Uptake Studies: Assessing how well conjugated molecules are taken up by cells and their subsequent biological effects .

Several compounds share structural or functional similarities with Azido-PEG3-Maleimide. Here are some notable examples:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG4-Maleimide | Azide, PEG spacer, Maleimide | Longer PEG spacer may enhance solubility and flexibility |

| Maleimide-PEG2-NHS Ester | Maleimide, NHS ester | Reacts with amines; less selective than Azido-PEG3-Maleimide |

| DBCO-PEG3-Maleimide | DBCO, PEG spacer, Maleimide | Used for copper-free click reactions |

| Azido-Biotin | Azide, Biotin | Commonly used for labeling proteins in affinity assays |

Azido-PEG3-Maleimide stands out due to its dual reactivity—allowing both thiol and alkyne reactions—making it particularly versatile for various bioconjugation strategies .

Molecular Formula and Weight

Azido-PEG3-Maleimide possesses the molecular formula C15H23N5O6 and exhibits a molecular weight of 369.37 grams per mole [1] [2] [3]. The compound is identified by the Chemical Abstracts Service number 1858264-36-4, which serves as its unique chemical identifier [3] [4]. The systematic chemical name for this compound is N-(11-Azido-3,6,9-trioxaundecyl)-3-(N-maleimidyl)propionamide [2] [4].

The molecular structure consists of a polyethylene glycol spacer containing three ethylene glycol units, flanked by an azido functional group and a maleimide functional group [1] [3]. This heterobifunctional architecture enables the compound to participate in dual chemical reactions, making it valuable for bioconjugation applications [5].

Isomeric Profile

Azido-PEG3-Maleimide does not exhibit traditional structural isomerism due to its linear polyethylene glycol backbone and terminal functional groups [1]. The compound maintains a consistent structural configuration with the azido group positioned at one terminus and the maleimide group at the opposite end [3]. The polyethylene glycol chain provides flexibility through rotational freedom around carbon-carbon and carbon-oxygen bonds, but this does not constitute isomerism in the classical sense [19].

The absence of stereogenic centers in the molecule eliminates the possibility of optical isomerism [1]. The maleimide ring system exists in a fixed planar configuration, preventing conformational isomerism at this moiety [6].

Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Azido-PEG3-Maleimide through analysis of proton and carbon environments [24]. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that enable quantitative determination of functional group incorporation [24].

The polyethylene glycol backbone generates intense methylene proton signals that can obscure adjacent azide-bearing methylene protons [24]. This analytical challenge necessitates specialized techniques for accurate end-group quantification [24]. Click chemistry conversion to triazole adducts facilitates straightforward nuclear magnetic resonance-based quantitative analysis by providing distinct spectroscopic markers [24].

Deuterated solvents commonly employed for nuclear magnetic resonance analysis include deuterated chloroform for hydrophobic components and deuterated dimethyl sulfoxide for enhanced solubility [22]. The choice of solvent significantly impacts signal resolution and chemical shift patterns [22].

Mass Spectrometry Methods

Mass spectrometry provides definitive molecular weight confirmation and structural verification for Azido-PEG3-Maleimide [26]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry proves particularly valuable for polyethylene glycol derivatives due to its ability to handle polymer dispersity [26].

Electrospray ionization mass spectrometry offers complementary analytical capabilities, particularly for monitoring conjugation reactions and identifying reaction products [26]. The technique enables real-time monitoring of bioconjugation processes involving Azido-PEG3-Maleimide [26].

Chromatographic Analysis

High-performance liquid chromatography serves as the primary method for purity assessment of Azido-PEG3-Maleimide, with manufacturers typically requiring greater than 95% purity [3] . The technique enables separation of the target compound from synthetic impurities and degradation products .

Thin-layer chromatography provides rapid qualitative analysis for monitoring reaction progress during in situ preparation [6] [14] [17]. Typical solvent systems include methanol-methylene chloride mixtures at ratios of 1:20, developed on silica gel normal phase plates [6] [14]. Detection employs potassium permanganate spray reagents to visualize organic compounds [6] [14].

| Chromatographic Method | Application | Detection Method |

|---|---|---|

| High-Performance Liquid Chromatography | Purity assessment | Ultraviolet detection |

| Thin-Layer Chromatography | Reaction monitoring | Potassium permanganate stain |

| Size Exclusion Chromatography | Molecular weight distribution | Refractive index detection |

Size exclusion chromatography enables molecular weight distribution analysis and can distinguish between genuine molecular weight changes and complex formation due to metal cation contamination [37]. This technique proves particularly valuable for quality control of polyethylene glycol derivatives [37].

Comparative Analysis with Analogous Compounds

Structural Analogues

Azido-PEG3-Maleimide belongs to a family of heterobifunctional crosslinkers that differ primarily in polyethylene glycol chain length [28] [31]. Closely related compounds include Azido-PEG2-Maleimide with molecular weight 327.34 grams per mole and Azido-PEG4-Maleimide with enhanced chain length [28] [31].

The polyethylene glycol chain length significantly impacts both physical properties and biological performance [33] [35]. Higher molecular weight analogues provide increased hydrophilicity and flexibility, resulting in enhanced steric hindrance effects [33]. However, excessively long chains may not provide proportional benefits beyond certain molecular weight thresholds [33].

Functional Group Comparisons

Comparison with Azido-PEG3-Alkyne reveals the impact of terminal functional group selection on reactivity profiles . While both compounds feature azido groups enabling click chemistry reactions, the alkyne-terminated analogue requires different coupling partners and reaction conditions .

Maleimide-containing analogues demonstrate superior selectivity for thiol groups compared to other electrophilic crosslinkers [34]. Studies comparing maleimide-PEG conjugates with mono-sulfone-PEG alternatives reveal that maleimide systems show greater susceptibility to deconjugation via retro-Michael reactions [34].

Chain Length Impact Analysis

Comparative studies of polyethylene glycol derivatives with varying chain lengths demonstrate molecular weight-dependent effects on cellular interactions and biological performance [35]. Lower molecular weight compounds such as PEG 200-400 exhibit higher cytotoxicity compared to longer chain analogues [35].

| Compound | Molecular Weight | Solubility | Stability | Flexibility |

|---|---|---|---|---|

| Azido-PEG2-Maleimide | 327.34 g/mol | Moderate | Comparable | Lower |

| Azido-PEG3-Maleimide | 369.37 g/mol | Good | Reference | Optimal |

| Azido-PEG4-Maleimide | ~413 g/mol | Enhanced | Comparable | Higher |

The three-unit polyethylene glycol spacer in Azido-PEG3-Maleimide provides an optimal balance between solubility enhancement and molecular flexibility . This configuration offers sufficient chain length to reduce steric hindrance during bioconjugation while maintaining manageable molecular dimensions .

Stability Comparisons

Stability comparisons across the azido-PEG-maleimide series reveal that chain length has minimal impact on maleimide hydrolysis rates [34]. The primary stability limitation remains the maleimide functional group rather than the polyethylene glycol spacer [34]. All members of this compound family require similar storage conditions and exhibit comparable degradation profiles under physiological conditions [34].

Standard In Situ Preparation Method

Azido-PEG3-Maleimide is typically prepared through an in situ synthesis approach due to its inherent instability upon prolonged storage [1] [2] . The standard laboratory synthesis involves the reaction between Azido-PEG3-amine and Maleimide-NHS ester in a 1.1:1.0 molar ratio [1] [2] [4].

Step-by-Step Protocol:

Preparation of Azido-PEG3-amine Solution: Dissolve Azido-PEG3-amine (appearing as slightly yellow oil) in dry water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) [5] [4]. The solvent volumes are:

- 25 mg kit: 1 mL solvent

- 100 mg kit: 2.5 mL solvent

- 1000 mg kit: 25 mL solvent [4]

Addition and Reaction: While maintaining Maleimide-NHS ester (white solid) under dry atmosphere (nitrogen), slowly add the Azido-PEG3-amine solution with stirring or shaking. Continue stirring for 30 minutes at room temperature [4] [6].

Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC) with solvent systems such as methanol:methylene chloride (1:20) developed with potassium permanganate spray [4].

Alternative Synthetic Routes

Research has demonstrated alternative synthetic approaches for related polyethylene glycol maleimide derivatives. The preparation of maleimide-functionalized PEG compounds can be achieved through cyclization reactions using pentafluorophenyl trifluoroacetate as a cyclizing agent [7]. This method involves:

- Reaction of PEG-maleamic acid derivatives with pentafluorophenyl trifluoroacetate

- Use of bases such as diisopropylethyl amine (DIEA)

- Solvent mixtures of dichloromethane and DMF (1-4:1 ratio)

- Reaction temperatures of 50-60°C for 24 hours [7]

Physical and Chemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C15H23N5O6 [8] [9] |

| Molecular Weight | 369.37 g/mol [8] [9] |

| Physical State | Colorless to slightly yellow oil [5] |

| Solubility | DMSO, DMF, DCM, THF [5] [4] |

| Storage Temperature | -20°C [5] [4] |

| Purity | 95-98% [10] |

Industrial Production Techniques and Scalability

Scale-Up Challenges

Industrial production of Azido-PEG3-Maleimide faces several significant challenges related to the inherent instability of the compound and the complexity of polyethylene glycol derivative manufacturing [11] [12].

Key Scale-Up Considerations:

Reaction Temperature Control: Industrial-scale synthesis requires precise temperature control to prevent maleimide degradation and maintain consistent yields [13] [11].

Moisture Management: The compound's sensitivity to hydrolysis necessitates stringent moisture control throughout the production process [4] .

Process Automation: Large-scale production requires automated systems to minimize exposure to ambient conditions and ensure reproducible quality [11].

Production Scale Comparison

| Scale Type | Typical Batch Size | Key Challenges | Typical Yield (%) |

|---|---|---|---|

| Laboratory Scale | 25-100 mg | Purity control, Moisture sensitivity | 75-85% |

| Small Industrial Scale | 1-10 g | Reaction temperature control, Yield optimization | 80-90% |

| Large Industrial Scale | 100 g - 1 kg | Scale-up kinetics, Process automation | 85-95% |

Industrial Manufacturing Methods

Recent patent literature describes advanced methods for polyethylene glycol derivative production that address scalability concerns [12] [14]. These methods include:

- Repulping washing techniques using mixed organic solvents to efficiently remove impurities

- Temperature-controlled processing to prevent heat-induced degradation

- Continuous synthesis approaches using microfluidic devices that can be parallelized for clinical-scale production [15]

Quality Control in Industrial Production

Industrial production requires implementation of ICH Q2 guideline-compliant analytical methods for quality control [16]. High-performance liquid chromatography (HPLC) methods using charged surface hybrid (CSH) stationary phases have been validated for specificity, sensitivity, linearity, accuracy, and precision [16].

In Situ Preparation Kits and Stability Challenges

Kit Composition and Rationale

Due to the rapid degradation of Azido-PEG3-Maleimide at room temperature (hours), the compound is commercially supplied as a two-component kit [1] [17] [2]:

- Component 1: Maleimide-NHS ester (1.0 equivalent, off-white to grey solid)

- Component 2: Azido-PEG3-amine (1.1 equivalent, slightly yellow oil) [1] [17]

Stability Characteristics

Critical Stability Parameters:

| Parameter | Specification/Requirement |

|---|---|

| Storage Temperature | -20°C or lower [4] |

| Moisture Sensitivity | Store desiccated under inert atmosphere [4] |

| Light Sensitivity | Protect from light [18] |

| pH Stability Range | pH 6.5-7.5 (optimal for conjugation) [19] [4] |

| Hydrolysis Rate at pH 7.0 | First-order kinetics, t1/2 ~hours [20] [16] |

| Maximum Storage Time (prepared solution) | Use within hours of preparation [4] |

Hydrolysis and Degradation Mechanisms

Research has established that maleimide groups are susceptible to hydrolysis resulting in ring opening and formation of maleic acid amide derivatives that are not reactive towards thiol groups [20] [21]. The hydrolysis follows first-order reaction kinetics, with the rate being pH and temperature dependent [16].

Studies on maleimide-PEG conjugates demonstrate that:

- Storage at 4°C for 7 days results in approximately 10% decrease in maleimide reactivity

- Storage at 20°C leads to almost 40% loss of reactivity after the same period [22] [21]

Stability Enhancement Strategies

Protective Measures:

- Anhydrous Storage Conditions: Use of molecular sieves and inert gas atmospheres [4]

- Temperature Control: Consistent storage at -20°C with minimal temperature fluctuations [4]

- Light Protection: Storage in amber vials or light-protected environments [18]

- Immediate Use Protocol: Preparation and use within hours to minimize degradation [4]

Quality Control and Purity Assurance Strategies

Analytical Method Development

Primary Analytical Techniques:

| Analytical Method | Purpose | Typical Specification |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, stability monitoring | ≥95% purity [16] |

| 1H Nuclear Magnetic Resonance (NMR) | Structure confirmation, end-group quantification | Correct integration ratios [23] [24] |

| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification | Exact mass ±0.01 Da [25] |

| Thin Layer Chromatography (TLC) | Reaction monitoring, quick purity check | Single spot, appropriate Rf [4] |

| Elemental Analysis | Composition verification | C: 48.8%, H: 6.3%, N: 19.0% [2] |

Advanced Characterization Methods

For high molecular weight multi-arm functionalized PEG-maleimide derivatives, advanced analytical approaches have been developed [25]:

- Charge-Reduction Mass Spectrometry (CRMS) coupled with two-dimensional liquid chromatography

- Size-exclusion reversed-phase 2D-LC-CRMS methods for comprehensive impurity profiling

- Multi-angle laser light scattering for molecular weight determination [16]

End-Group Quantification

Click Chemistry-Based Analysis: A specialized method for quantification of azide functionality involves synthesis of 1,2,3-triazole adducts via click reaction, facilitating straightforward NMR-based quantitative end-group analysis [23] [24]. This method is compatible with bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa [23].

Stability-Indicating Methods

Hydrolysis Study Protocols: Validated HPLC methods have been developed to study maleimide hydrolysis in different buffer media, pH conditions, and temperatures [16]. These studies revealed:

- Hydrolysis follows first-order reaction kinetics

- Rate constants and half-life data guide protein conjugation process development

- pH 7.4 phosphate buffered saline provides optimal stability for short-term use [16]

Quantification of PEG-Maleimide Coupling Efficiency

Ellman's Reagent Method: A novel quantification approach uses the reaction of maleimide with L-cysteine, followed by determination of unreacted thiol with the photometric Ellman's test [26]. This method provides:

- Accurate quantification of PEG ligands

- Determination of PEG coupling efficiencies

- Mass balance confirmation through sulfur concentration analysis using ICP-MS [26]

Quality Specifications and Acceptance Criteria

Standard Quality Parameters:

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.